N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Molecular Formula: C₁₉H₁₈N₆OS₂
Molecular Weight: 410.514 g/mol
This compound features a 1,2,4-triazole core substituted with a methyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. A sulfanyl (-S-) linker connects the triazole to an acetamide moiety, which is further substituted with a 2-ethylphenyl group. Its structural complexity and heterocyclic diversity make it a candidate for biological activity studies, particularly in receptor modulation or enzyme inhibition .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-3-14-8-4-5-9-15(14)18-16(23)12-24-17-20-19-13(2)22(17)21-10-6-7-11-21/h4-11H,3,12H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXKQZHOANCSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole and pyrrole intermediates. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Synthesis of the Pyrrole Ring: Pyrrole rings are often synthesized via the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling Reactions: The triazole and pyrrole intermediates are then coupled using a sulfanyl group as a linker, typically under mild conditions with the aid of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole or pyrrole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacteria and fungi. In particular, N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of triazole derivatives have garnered attention in recent years. In vitro studies have demonstrated that certain triazole-containing compounds can induce apoptosis in cancer cell lines. Specifically, this compound has shown promising results in inhibiting the proliferation of tumor cells through mechanisms that may involve the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar triazole-based compounds:
These studies highlight the potential applications of this compound in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole and pyrrole rings are known to interact with biological macromolecules, potentially disrupting key pathways involved in cell growth or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Critical Analysis of Substituent Effects
Triazole Core Modifications: 5-Methyl vs.
Acetamide Substituents :
- 2-Ethylphenyl vs. 4-Ethylphenyl : Positional isomerism (ortho vs. para) affects steric and electronic interactions with target proteins, as seen in Orco agonist/antagonist switching .
- Electron-Withdrawing Groups : Trifluoromethyl () or chloro substituents () improve metabolic stability and binding in related compounds.
Biological Activity Trends :
- Orco Modulation : Pyridine substituents at the 5-position of triazole (e.g., VUAA-1, OLC-12) correlate with agonist activity, while bulkier groups (e.g., butylphenyl in OLC15) favor antagonism .
- Anti-inflammatory/Antimicrobial Activity : Carbamoyl-methyl and furan-triazole derivatives () demonstrate the role of polar substituents in enhancing solubility and target engagement.
Biological Activity
N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the CAS number 896301-74-9, is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. The structure consists of a triazole moiety linked to a pyrrole and an acetamide group, which may contribute to its biological efficacy.
The molecular formula of this compound is C17H19N5OS, with a molecular weight of 341.43 g/mol. The presence of sulfur and nitrogen in its structure is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5OS |
| Molecular Weight | 341.43 g/mol |
| CAS Number | 896301-74-9 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis and screening of various 1,2,4-triazole compounds, revealing that many possess moderate to good activity against common pathogens such as Staphylococcus aureus and Enterococcus faecalis . The specific compound this compound has not been extensively studied in isolation; however, its structural components suggest potential efficacy against similar microbial strains.
Antifungal Activity
The 1,2,4-triazole scaffold is well-known for its antifungal properties. Recent reviews indicate that derivatives of this scaffold have shown broad-spectrum antifungal activity . The presence of the pyrrole ring in conjunction with the triazole may enhance the compound's ability to inhibit fungal growth through multiple mechanisms, including interference with ergosterol synthesis.
The proposed mechanism for the biological activity of triazole derivatives includes inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death . Additionally, compounds containing sulfur have been noted for their ability to act as reactive oxygen species (ROS) generators, further contributing to their antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
